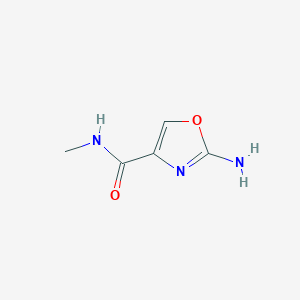

2-amino-N-methyl-1,3-oxazole-4-carboxamide

Overview

Description

2-amino-N-methyl-1,3-oxazole-4-carboxamide is a chemical compound with the CAS Number: 1333960-70-5 . It has a molecular weight of 141.13 .

Synthesis Analysis

The synthesis of 2-amino-N-methyl-1,3-oxazole-4-carboxamide involves several steps. The compound was first prepared by refluxing with urea in ethanol to cyclize directly to the amino-ester . Boc-protection of the amino-ester was accomplished using a mixture of Boc-anhydride and DMAP . Saponification was accomplished with sodium hydroxide to provide the final monomeric unit .Molecular Structure Analysis

The molecular structure of 2-amino-N-methyl-1,3-oxazole-4-carboxamide consists of an oxazole ring attached to a benzene ring, with two substituents (a methyl and a cyano group) on the oxazole ring. The electron density from the aryl amine is delocalized into the oxazole ring, making the amide carbonyl susceptible to nucleophilic attack .Chemical Reactions Analysis

The chemical reactions of 2-amino-N-methyl-1,3-oxazole-4-carboxamide involve nucleophilic induced fragmentation of the oxazole carboxamide bond . The electron density from the aryl amine is delocalized into the oxazole ring, making the amide carbonyl susceptible to nucleophilic attack .Scientific Research Applications

Antimicrobial Activity

Oxazole derivatives, including 2-amino-N-methyl-1,3-oxazole-4-carboxamide , have been studied for their antimicrobial properties. They are known to exhibit activity against a range of bacteria and fungi, making them potential candidates for the development of new antibiotics and antifungal agents . The ability to combat resistant strains of bacteria is particularly valuable in the current landscape of increasing antibiotic resistance.

Anticancer Properties

Research has indicated that oxazole compounds can have antineoplastic and anticancer effects. They may work by interfering with the cell cycle of cancer cells, inducing apoptosis, or inhibiting angiogenesis . The versatility of the oxazole ring allows for the synthesis of numerous derivatives, each with the potential to target different types of cancer.

Anti-inflammatory and Analgesic Effects

The anti-inflammatory and analgesic properties of oxazole derivatives make them interesting for the development of new pain relief medications. They can potentially inhibit the synthesis of pro-inflammatory cytokines or block the pain signal transduction pathways . This application is crucial for conditions where inflammation plays a key role, such as arthritis and other chronic pain disorders.

Antioxidant Activity

Oxazole derivatives are also explored for their antioxidant properties. They can neutralize free radicals and reduce oxidative stress, which is implicated in the pathogenesis of various diseases, including neurodegenerative disorders . Antioxidants are essential for protecting cells from damage caused by oxidative stress.

Agriculture: Plant Protection Agents

In agriculture, oxazole derivatives can serve as plant protection agents. They have herbicidal, insecticidal, and fungicidal activities, which are vital for protecting crops from pests and diseases . The development of such compounds can lead to more effective and possibly safer alternatives to traditional pesticides.

Future Directions

Oxazole derivatives, including 2-amino-N-methyl-1,3-oxazole-4-carboxamide, have shown promise in various fields of medicine and agriculture . They have been found to exhibit a wide range of biological activities, which has led to increased interest in their synthesis and study . Future research may focus on developing new synthesis methods for these compounds and exploring their diverse biological potential .

Mechanism of Action

Target of Action

Oxazole derivatives have been found to bind with high affinity to multiple receptors , which suggests that 2-amino-N-methyl-1,3-oxazole-4-carboxamide may also interact with various biological targets.

Mode of Action

It’s known that the electron density from the aryl amine in oxazole compounds is delocalized into the oxazole ring, making the amide carbonyl susceptible to nucleophilic attack . This property might play a role in the interaction of 2-amino-N-methyl-1,3-oxazole-4-carboxamide with its targets.

Biochemical Pathways

Oxazole derivatives have been associated with a wide spectrum of biological activities , suggesting that 2-amino-N-methyl-1,3-oxazole-4-carboxamide may influence multiple biochemical pathways.

Pharmacokinetics

It’s known that the compound is a liquid at room temperature , which could influence its bioavailability.

Result of Action

Given the broad biological activities associated with oxazole derivatives , it’s likely that the compound has diverse effects at the molecular and cellular levels.

properties

IUPAC Name |

2-amino-N-methyl-1,3-oxazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c1-7-4(9)3-2-10-5(6)8-3/h2H,1H3,(H2,6,8)(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAEKHRCNQCVPKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=COC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N-methyl-1,3-oxazole-4-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[6-(Tert-butoxy)pyridin-2-yl]ethan-1-amine](/img/structure/B1526201.png)

![3-[(3-Aminophenyl)methyl]-1-(2-chlorophenyl)urea](/img/structure/B1526204.png)

![4-{2-Azabicyclo[2.2.1]heptan-2-yl}aniline](/img/structure/B1526205.png)

![2-[4-(Chloromethyl)phenyl]acetaldehyde](/img/structure/B1526213.png)